Technical Documentation Center

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine
  • CAS: 1096892-08-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical and Structural Attributes of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule uniquely combines two privileged scaffolds, piperidine and pyrrolidine, which are foundational in the design of numerous clinically approved therapeutics.[1][2] This document details the compound's core physicochemical properties, including its molecular formula and weight, and presents validated methodologies for its structural confirmation and purity assessment. By synthesizing foundational data with practical, field-proven insights, this guide serves as an essential resource for researchers leveraging this and related scaffolds in drug discovery programs.

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

The piperidine and pyrrolidine rings are among the most ubiquitous nitrogen-containing heterocycles in modern drug discovery.[1][3] Their prevalence stems from a combination of favorable properties:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of these saturated rings allows for a more sophisticated and precise exploration of protein binding pockets compared to their flat, aromatic counterparts.[3] This 3D geometry is critical for achieving high target affinity and selectivity.

  • Physicochemical Modulation: The basic nitrogen atom in these scaffolds serves as a key pharmacophoric feature, often forming critical salt-bridge interactions with biological targets. Its pKa can be finely tuned through substitution to optimize solubility, cell permeability, and pharmacokinetic profiles.[3]

  • Synthetic Tractability: Robust and versatile synthetic routes for constructing and functionalizing piperidine and pyrrolidine cores are well-established, making them attractive and accessible building blocks for creating diverse chemical libraries.[1][4]

The compound 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is a bifunctional scaffold that merges these two key heterocyclic systems. This structure presents multiple points for diversification, offering a flexible platform for developing ligands against a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Core Physicochemical and Structural Properties

The fundamental identity and characteristics of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are defined by its molecular formula, weight, and structural topology. These core attributes are the foundation for all subsequent experimental and computational work.

Key Compound Identifiers

A summary of the essential quantitative and structural data for the compound is presented below.

PropertyValueSource
IUPAC Name 1-(1-methylpiperidin-4-yl)pyrrolidin-3-aminePubChem
Molecular Formula C₁₀H₂₁N₃[5]
Molecular Weight 183.30 g/mol Calculated
Monoisotopic Mass 183.17355 Da[5]
SMILES CN1CCC(CC1)N2CCC(C2)N[5]
InChIKey CHCNNUCLNXTYFC-UHFFFAOYSA-N[5]
Predicted XlogP 0.1[5]
Molecular Structure Visualization

The 2D chemical structure of the compound is depicted below, illustrating the connectivity between the N-methylated piperidine ring and the 3-aminopyrrolidine moiety.

Caption: 2D structure of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine.

Methodologies for Structural Verification and Purity Assessment

To ensure the identity and quality of a compound for research and development, a multi-pronged analytical approach is mandatory. The following protocols describe a self-validating system for the comprehensive characterization of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine.

Experimental Workflow

The logical flow of analysis ensures that each technique provides complementary information, leading to an unambiguous confirmation of the molecule's structure and purity.

Analytical_Workflow substance Synthesized Compound ms LC-MS Analysis substance->ms Identity Check nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr Structural Check hplc U/HPLC Purity Analysis substance->hplc Purity Check mw_confirm Molecular Weight Confirmed ms->mw_confirm struct_confirm Structure Elucidated nmr->struct_confirm purity_confirm Purity >95% Confirmed hplc->purity_confirm final Verified Compound for Screening mw_confirm->final struct_confirm->final purity_confirm->final

Caption: Standard analytical workflow for compound verification.

Protocol: Molecular Weight Confirmation via Mass Spectrometry

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice. Its soft ionization mechanism minimizes fragmentation, ensuring the detection of the intact protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures protonation of the basic nitrogen atoms, which is essential for ESI.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's specifications.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The expected exact mass is 184.1812 Da (C₁₀H₂₂N₃⁺). The high-resolution measurement should be within 5 ppm of this theoretical value to confirm the elemental composition.

Protocol: Structural Elucidation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous proof of the molecular structure by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical for proper signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for a singlet corresponding to the N-CH₃ protons around 2.2-2.5 ppm, a complex series of multiplets in the aliphatic region (1.5-3.5 ppm) for the piperidine and pyrrolidine ring protons, and a broad singlet for the primary amine (-NH₂) protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Expect 10 distinct carbon signals in the aliphatic region (typically 20-70 ppm), confirming the presence of 10 unique carbon environments.

  • Structural Confirmation: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the proposed structure to achieve full assignment. 2D NMR experiments (e.g., COSY, HSQC) can be employed if the 1D spectra are too complex for a definitive assignment.

Context in Chemical Synthesis and Application

While a specific, published synthesis for 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine may not be readily available, its structure suggests a logical and efficient synthetic strategy based on well-established chemical principles.

Plausible Synthetic Route: A highly convergent and effective approach would be the reductive amination between two key building blocks:

  • N-Boc-pyrrolidin-3-amine: A commercially available or readily synthesized protected amine.

  • 1-Methylpiperidin-4-one: A common cyclic ketone.

The reaction would proceed by forming an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). The final step involves the deprotection of the Boc group under acidic conditions to yield the target primary amine. This method is widely used in medicinal chemistry for its high yields and tolerance of various functional groups.[1]

The resulting compound is a prime candidate for use as a scaffold in fragment-based or library-based drug discovery. The primary amine of the pyrrolidine ring serves as an excellent handle for further chemical modification, such as amide bond formation, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).[6]

Conclusion

1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is a compound with a well-defined molecular formula (C₁₀H₂₁N₃) and molecular weight (183.30 g/mol ).[5] Its structure, combining the advantageous features of both piperidine and pyrrolidine rings, makes it a valuable building block for the synthesis of novel chemical entities in drug discovery. The analytical protocols detailed herein provide a robust framework for its unambiguous identification and quality control, ensuring its suitability for advanced research applications. As the demand for novel therapeutics with optimized 3D structures and physicochemical properties grows, scaffolds such as this will continue to be of paramount importance to the scientific community.

References

  • PubChem. 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available from: [Link]

  • Google Patents. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Global Substance Registration System (GSRS). N-METHYL-7-TOSYL-7H-PYRROLO(2,3-D)PYRIMIDIN-4-AMINE. Available from: [Link]

  • PubMed Central (PMC). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Library of Medicine. Available from: [Link]

  • PubChem. 3-Aminopyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide. American Chemical Society. Available from: [Link]

  • PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. National Library of Medicine. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Google Patents. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • MDPI. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 1-Cyclopropylpiperidin-4-amine Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. International Journal of Molecular Sciences. Available from: [Link]

  • PubChem. 1-(2-(pyrrolidin-1-yl)ethyl)piperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

pharmacological applications of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

An In-Depth Technical Guide to the Pharmacological Investigation of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Abstract 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a novel chemical entity featuring a synthetically...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Investigation of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Abstract

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a novel chemical entity featuring a synthetically tractable scaffold. While this specific molecule is not extensively documented in peer-reviewed pharmacological literature, its constituent moieties—a 1-methylpiperidine group linked to a 3-aminopyrrolidine core—are prevalent in a wide range of biologically active agents. This technical guide provides a comprehensive framework for the systematic investigation of its pharmacological potential. Authored for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, multi-tiered approach, from initial in-silico profiling to in-vitro validation and preliminary safety assessment. We present detailed, field-proven experimental protocols and workflows, grounded in established scientific principles, to enable a thorough characterization of this compound. The objective is to equip research teams with the necessary tools and rationale to unlock the therapeutic promise of this and structurally related molecules.

Structural Rationale and Target Hypothesis Generation

The logical starting point for investigating a novel compound is a structural deconstruction to inform a hypothesis-driven screening strategy. The structure of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine consists of two key pharmacophores:

  • 1-Methylpiperidine Moiety: This saturated heterocycle is a common feature in centrally active drugs. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions with biological targets. Its presence is frequently associated with activity at muscarinic, opioid, and dopamine receptors. For instance, the N-methylpiperidine motif is a cornerstone of the pethidine class of synthetic opioids.

  • 3-Aminopyrrolidine Moiety: The pyrrolidine ring, particularly with an amine substitution, serves as a versatile scaffold. The primary amine at the 3-position can act as a hydrogen bond donor and acceptor, or as a key nucleophile for covalent interactions. This moiety is found in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and in various G-protein coupled receptor (GPCR) ligands.

Based on this structural analysis, a primary hypothesis is that 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is likely to exhibit activity at CNS targets, particularly GPCRs, or may function as an enzyme inhibitor.

Proposed Investigational Workflow

A robust and efficient pharmacological evaluation follows a logical, tiered progression from computational prediction to empirical validation. This workflow is designed to maximize data acquisition while conserving resources, allowing for early go/no-go decisions.

G cluster_0 Phase 1: In-Silico & Initial Characterization cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: Preliminary Safety & Liability cluster_3 Phase 4: Hit-to-Lead Decision a Compound Acquisition & Purity Analysis (LC-MS, NMR) b Computational Profiling (ADMET, Target Prediction) a->b Purity Confirmed c Primary Target Screening (Broad Panel Receptor Binding) b->c Targets Hypothesized d Functional Assays (Agonist/Antagonist/Inverse Agonist) c->d Binding Hits Identified e Enzyme Inhibition Assays (e.g., DPP-4, MAO) c->e f In-Vitro Safety Pharmacology (hERG, CYP450 Inhibition) d->f Functional Activity Confirmed h Data Integration & Analysis d->h No Activity e->f g In-Vitro ADME (Metabolic Stability, Permeability) f->g Acceptable Safety Window f->h Safety Liabilities g->h i Go/No-Go Decision Initiate Lead Optimization h->i Favorable Profile

Caption: Proposed workflow for pharmacological characterization.

Detailed Experimental Protocols

In-Silico Profiling

Objective: To predict the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and potential biological targets of the compound before committing to expensive wet-lab experiments.

Methodology:

  • Structure Preparation:

    • Draw the 2D structure of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine in a compatible format (e.g., SMILES: CN1CCC(CC1)N2CC(C2)N).

    • Generate the 3D conformer and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Property Prediction:

    • Utilize computational tools such as SwissADME or pkCSM to predict key properties.

    • Parameters to Analyze:

      • Physicochemical Properties: Molecular Weight, LogP, LogS, pKa, Topological Polar Surface Area (TPSA).

      • Pharmacokinetics (ADME): Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, CYP450 substrate/inhibitor potential, H

Foundational

A-Technical Guide to the 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Scaffold in Medicinal Chemistry

Abstract: The 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine core is a versatile and privileged scaffold in modern medicinal chemistry. Its unique three-dimensional architecture, combining a rigid N-methylpiperidine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine core is a versatile and privileged scaffold in modern medicinal chemistry. Its unique three-dimensional architecture, combining a rigid N-methylpiperidine moiety with a functionalizable pyrrolidine ring, offers a compelling platform for developing novel therapeutics. This guide provides an in-depth analysis of the scaffold's physicochemical properties, synthetic routes, and its application in the design of targeted therapies. We will explore its role in the development of antagonists for G-protein coupled receptors (GPCRs) like the histamine H4 and CCR5 receptors, supported by detailed structure-activity relationship (SAR) studies. This document serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this scaffold for future drug discovery initiatives.

Introduction: A Scaffold of Strategic Importance

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to explore pharmacophore space effectively due to its sp3-hybridized, non-planar structure.[1] When combined with a 1-methylpiperidine group, the resulting 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine scaffold (Figure 1) gains several advantageous features. The N-methylpiperidine portion often imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, while the pyrrolidin-3-amine provides a crucial vector for chemical modification and interaction with biological targets.[2]

This diamine structure is particularly adept at forming key hydrogen bonds and salt-bridge interactions within receptor binding pockets. Its inherent stereochemistry allows for the synthesis of specific isomers, which can lead to significant differences in biological activity and target selectivity.[1] Consequently, this scaffold has been successfully incorporated into molecules targeting a range of biological entities, most notably GPCRs involved in inflammatory and infectious diseases.[2][3]

Figure 1: Structure of the core scaffold.
1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine

Physicochemical and Pharmacokinetic Profile

The physicochemical properties of a scaffold are critical determinants of its "drug-likeness" and ultimate success as a therapeutic agent. The 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine core possesses a favorable balance of properties that make it an attractive starting point for drug design. The tertiary amine of the N-methylpiperidine and the primary/secondary amine of the pyrrolidine are basic, allowing for salt formation to enhance solubility and providing handles for formulation.

PropertyPredicted ValueSignificance in Drug Design
Molecular Formula C10H21N3Provides the foundational atomic composition.[4]
Molecular Weight 183.30 g/mol Low molecular weight provides ample room for modification without violating Lipinski's Rule of Five.
Monoisotopic Mass 183.17355 DaPrecise mass for mass spectrometry analysis.[4]
XlogP (Predicted) 0.1Indicates a favorable balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility.[4]
Topological Polar Surface Area (TPSA) 27.7 ŲSuggests good potential for oral bioavailability and CNS penetration.
Hydrogen Bond Donors 1The primary amine on the pyrrolidine ring is a key interaction point.
Hydrogen Bond Acceptors 3The two nitrogen atoms can accept hydrogen bonds, influencing solubility and target binding.

Table 1: Predicted physicochemical properties of the core scaffold.

The structural features, including a basic nitrogen atom within the piperidine ring and a flexible aminomethyl side chain, allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] This adaptability has been demonstrated in the development of orally bioavailable compounds.[5][6]

General Synthetic Strategies

The synthesis of the 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine scaffold and its derivatives can be accomplished through several established routes. A common and efficient method involves the reductive amination of a suitable N-substituted 4-piperidone with a pyrrolidine derivative. This approach is widely used for creating libraries of 4-aminopiperidines.[7]

Representative Synthesis Protocol

A robust synthesis often starts from commercially available 1-methylpiperidine-4-carboxylic acid or 1-benzyl-4-piperidone.[7][8] A general, multi-step procedure is outlined below.

Step 1: Synthesis of N-Substituted Piperidin-4-one: If starting from a piperidone with a protecting group (e.g., benzyl), this group can be modified later in the synthesis. For our target scaffold, 1-methyl-4-piperidone is the key intermediate.

Step 2: Reductive Amination: The core connection is typically formed via reductive amination. This involves reacting 1-methyl-4-piperidone with a protected 3-aminopyrrolidine (e.g., Boc-3-aminopyrrolidine) in the presence of a reducing agent.

  • Protocol: To a solution of 1-methyl-4-piperidone (1.0 eq) and Boc-3-aminopyrrolidine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or methanol, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is stirred at room temperature until completion (monitored by LC-MS).

Step 3: Deprotection: The protecting group on the pyrrolidine amine (e.g., Boc) is removed under standard conditions.

  • Protocol: The Boc-protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature until the deprotection is complete.

Step 4: Work-up and Purification: Following deprotection, the reaction mixture is neutralized with a base (e.g., NaHCO₃) and the product is extracted with an organic solvent. The final compound is then purified using column chromatography or crystallization to yield the desired 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine.

Below is a Graphviz diagram illustrating this general synthetic workflow.

G cluster_0 Synthetic Workflow Start 1-Methyl-4-piperidone + Boc-3-aminopyrrolidine Step1 Reductive Amination (e.g., NaBH(OAc)₃ in DCM) Start->Step1 Intermediate Boc-protected Scaffold Step1->Intermediate Step2 Deprotection (e.g., TFA or HCl in Dioxane) Intermediate->Step2 Product 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Step2->Product

A generalized synthetic workflow for the scaffold.

Applications in Drug Discovery: Case Studies

The true value of a scaffold is demonstrated by its successful application in drug discovery programs. The 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine core has proven instrumental in developing potent and selective ligands for several important drug targets.

Case Study: Histamine H4 Receptor (H4R) Antagonists

The histamine H4 receptor is the newest member of the histamine receptor family and is predominantly expressed on inflammatory cells, making it a key target for treating inflammatory disorders like pruritus and atopic dermatitis.[3][9]

  • The Challenge: Developing selective H4R antagonists that do not have off-target effects on other histamine receptors (H1R, H2R, H3R) or other GPCRs.

  • The Role of the Scaffold: The 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine scaffold has been a foundational element in potent H4R antagonists developed by companies like Johnson & Johnson (e.g., JNJ 7777120 and JNJ 10191584).[9][10] In these molecules, the N-methylpiperidine moiety often serves as a basic amine anchor, interacting with key acidic residues in the H4R binding pocket. The pyrrolidine-3-amine acts as a versatile linker to which various aromatic or heterocyclic groups are attached to enhance potency and selectivity.[11]

  • Structure-Activity Relationship (SAR) Insights:

    • The N-methyl group on the piperidine is often optimal for potency.

    • The stereochemistry of the 3-aminopyrrolidine is critical. Different stereoisomers can exhibit vastly different binding affinities.[11]

    • The substituent attached to the 3-amino group is a key driver of selectivity. For example, attaching a 4-cyanophenyl group or a pyrimidine ring can significantly increase H4R affinity and selectivity over H3R.

Case Study: CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter T-cells. Antagonists of this receptor can effectively block viral entry.

  • The Challenge: To design small molecules that can allosterically inhibit the complex protein-protein interaction between the HIV-1 gp120 protein and the CCR5 receptor.

  • The Role of the Scaffold: The piperidinyl-pyrrolidine framework is a key feature in several classes of potent CCR5 antagonists.[12][13] It acts as a rigid scaffold that correctly orients the necessary pharmacophoric elements to interact with the transmembrane helices of the CCR5 receptor. For instance, in a series of 1,3,4-trisubstituted pyrrolidine antagonists, the piperidine side chain was extensively modified to balance antiviral potency with favorable pharmacokinetic properties.[13]

  • SAR Insights:

    • The piperidine nitrogen is often acylated or attached to a larger heterocyclic moiety to occupy a hydrophobic pocket in the receptor.[14]

    • Modifications to the aryl group attached to the pyrrolidine ring are crucial for tuning potency and oral bioavailability.[5]

    • Replacing a benzylic methylene with groups like sulfones or gem-difluoromethylenes has been explored to improve metabolic stability.[13]

The diagram below illustrates the general points of diversification on the scaffold for SAR exploration.

SAR_Diagram cluster_scaffold scaffold_node R1 R1 R1->scaffold_node Modify piperidine N-substituent (e.g., Me, Et, Bn) R2 R2 R2->scaffold_node Diversify at pyrrolidine N-amine (Acylation, Arylation, etc.)

Key diversification points for SAR studies.

Representative Biological Evaluation Protocol: H4R Binding Assay

To assess the affinity of newly synthesized compounds for a target like the histamine H4 receptor, a competitive radioligand binding assay is a standard and reliable method.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H4 receptor.

Materials:

  • Membranes from cells stably expressing the human H4 receptor (e.g., HEK293-hH4R).

  • Radioligand: [³H]-Histamine or another suitable H4R-specific radioligand.

  • Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

  • Test compounds (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Add assay buffer, radioligand (at a concentration near its Kd), and either vehicle (for total binding), non-specific control, or test compound at varying concentrations to the wells of a 96-well plate.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch the filters from the plate into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives and Conclusion

The 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine scaffold remains a highly relevant and valuable tool in the medicinal chemist's arsenal. Its proven success in targeting challenging GPCRs like H4R and CCR5 underscores its utility.[5][11] Future applications are already emerging, with derivatives being explored as PROTAC linkers, kinase inhibitors, and agents targeting the central nervous system.[2][15]

The scaffold's inherent stereochemistry and multiple points for diversification will continue to provide fertile ground for the discovery of novel, potent, and selective therapeutics. As synthetic methodologies become more advanced, we can expect to see even more sophisticated and finely-tuned molecules built upon this robust and effective core, addressing a wider range of human diseases.

References

  • Lane, C. A. L., Hay, D., Mowbray, C. E., Paradowski, M., Selby, M. D., Swain, N. A., & Williams, D. H. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1156–1159. [Link]

  • Cee, V. J., et al. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Deng, J., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. Bioorganic & Medicinal Chemistry Letters, 14(4), 879-883. [Link]

  • Thurmond, R. L., Venable, J. D., & Glicksman, M. A. (2014). Histamine H4 receptor antagonists for the treatment of inflammatory disorders. Drug Discovery Today, 19(8), 1222–1225. [Link]

  • Kim, D., et al. (2003). 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(3), 427–431. [Link]

  • Talele, T. T. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]

  • Johnson & Johnson Pharmaceutical Research & Development. (2016). Research programme: histamine H4 receptor antagonists. AdisInsight. [Link]

  • PubChemLite. (n.d.). 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine. PubChemLite. [Link]

  • Dyhrfjeld-Johnsen, J., et al. (2012). Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability. British Journal of Pharmacology, 167(4), 855–867. [Link]

  • Kim, D., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(1), 119–123. [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706. [Link]

  • Wanner, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7243. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of... a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. [Link]

Sources

Exploratory

Physicochemical Profiling & Technical Guide: 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

[1] Executive Summary 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a high-value diamine scaffold extensively utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib) and multi-target kinase antag...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a high-value diamine scaffold extensively utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib) and multi-target kinase antagonists.[1] Its structural architecture—comprising a flexible piperidine-pyrrolidine linker and an exposed primary amine—serves as a critical "warhead connector" in drug discovery, particularly for covalent inhibitors and PROTAC linkers.

This guide provides a definitive physicochemical profile of the molecule, focusing on ionization behavior, lipophilicity modulation, and rigorous handling protocols required to maintain the integrity of this air-sensitive, polybasic intermediate.

Molecular Architecture & Identity

The molecule features a chiral center at the C3 position of the pyrrolidine ring, though it is often supplied as a racemate or enriched enantiomer depending on the downstream target.

ParameterTechnical Specification
IUPAC Name 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine
Common Identifier MPPA-Diamine
CAS Registry Number 1628858-69-6 (Racemic) / 1260023-45-9 (Chiral variants often cited in patents)
Molecular Formula C₁₀H₂₁N₃
Molecular Weight 183.29 g/mol
SMILES CN1CCC(CC1)N2CCC(N)C2
Physical State Viscous oil or low-melting solid (hygroscopic)

Physicochemical Profile

Ionization & pKa Analysis

Understanding the ionization state is critical for purification (SCX chromatography) and formulation.[1] The molecule possesses three basic nitrogen centers.

  • N1 (Piperidine, Tertiary): The most basic center. Sterically accessible.

  • N2 (Pyrrolidine, Tertiary): Moderately basic, but pKa is attenuated by the inductive effect of the adjacent ring system.

  • N3 (Exocyclic Primary Amine): The nucleophilic "handle" for amide coupling.

Estimated pKa Values:

  • pKa₁ (Piperidine N): ~10.2[1]

  • pKa₂ (Primary Amine): ~9.4[1]

  • pKa₃ (Pyrrolidine N): ~8.1[1]

Implication: At physiological pH (7.4), the molecule exists predominantly as a dication or trication. This high polarity dictates that extraction from aqueous media requires high pH (>12) or the use of chlorinated solvents (DCM/CHCl₃).[1]

Lipophilicity (LogD Profile)

The molecule is highly polar.[1] Standard RP-HPLC retention is poor without ion-pairing agents.

pH ConditionLogD (Predicted)Solubility Status
pH 2.0 -3.5Highly Soluble (Protonated)
pH 7.4 -1.8Soluble
pH 12.0 0.2Moderately Soluble (Extractable)

Experimental Protocols

Synthesis Workflow: Reductive Amination

The industry-standard synthesis involves the reductive amination of 1-methylpiperidin-4-one with pyrrolidin-3-amine (often Boc-protected to prevent polymerization, followed by deprotection).[1]

Figure 1: Synthetic Pathway & Logic

Synthesis Start 1-Methylpiperidin-4-one Intermediate Imine Species (Unstable) Start->Intermediate Dehydration Amine 3-Aminopyrrolidine (Boc-Protected) Amine->Intermediate Reduction Reduction (NaBH(OAc)3 / DCM) Intermediate->Reduction Hydride Transfer Deprotection Acidic Deprotection (TFA or HCl) Reduction->Deprotection N-Boc Intermediate Product Target Diamine (Free Base) Deprotection->Product Neutralization

Caption: Stepwise reductive amination workflow. The use of Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 to minimize direct ketone reduction.[1]

Analytical Method: HILIC-MS

Due to the high polarity, standard C18 chromatography causes peak tailing and poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated standard for purity assessment.[1]

Protocol:

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: MS (ESI+) in SIM mode targeting [M+H]+ = 184.3.[1]

Why this works: The high organic content in HILIC retains the polar polyamine, while the ammonium formate buffer suppresses silanol interactions, sharpening the peak shape.

Handling & Stability Guide

"Carbon Dioxide Sponge" Effect

As a polyamine, this molecule aggressively absorbs atmospheric CO₂ to form carbamates. This manifests as a "crust" on the oil surface and a shift in melting point.

  • Storage: Store under Argon or Nitrogen atmosphere at -20°C.

  • Recovery: If carbonation occurs, dissolve the material in methanol and treat with Amberlyst A26 (OH- form) or wash with 1M NaOH followed by rapid extraction into DCM.[1]

Reactivity Profile
  • Primary Amine: Highly nucleophilic; reacts with esters, acid chlorides, and isocyanates.

  • Tertiary Amines: Susceptible to N-oxidation if exposed to peroxides or peracids (e.g., mCPBA).[1]

References

  • Synthesis of Piperidine-Pyrrolidine Scaffolds

    • Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
    • Source: Molecules (MDPI), 2022.[1]

    • URL:[Link][1]

  • JAK Inhibitor Chemistry (Oclacitinib Context)

    • Title: Discovery of Oclacitinib (PF-03394197), a Janus Kinase Inhibitor for the Control of Pruritus in Dogs.[1]

    • Source: Journal of Medicinal Chemistry, 2010.
    • URL:[Link][1]

  • Physicochemical Data Sources

    • Title: PubChem Compound Summary for CID 43373544.
    • Source: National Library of Medicine (NIH).[1]

    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategies for Effective Amide Coupling with 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Abstract This document provides a comprehensive guide for the amide coupling of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, a key building block in contemporary drug discovery due to its frequent appearance in bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the amide coupling of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, a key building block in contemporary drug discovery due to its frequent appearance in bioactive molecules. The unique structural features of this diamine, namely a primary amine nucleophile and a sterically accessible tertiary amine, present specific challenges that necessitate carefully optimized reaction conditions. We will dissect two robust, field-proven protocols utilizing (1) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive and (2) O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The guide explains the mechanistic rationale behind reagent selection, provides detailed step-by-step protocols, and offers expert insights into reaction monitoring, purification, and characterization to ensure reproducible, high-yield synthesis.

Introduction: The Challenge and Importance of the Scaffold

The 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine scaffold is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, modulate pKa, and engage in specific receptor interactions. The successful acylation of its primary amine is a critical step in the synthesis of many pharmaceutical candidates. However, the presence of the tertiary amine on the piperidine ring introduces a layer of complexity. This basic center can act as an internal base, potentially leading to side reactions, or become protonated, affecting the solubility and reactivity of the starting material.

Therefore, the choice of coupling reagent, base, and solvent is not trivial. An ideal protocol must efficiently activate the carboxylic acid partner while minimizing side reactions and ensuring a straightforward purification of the highly polar product.

Mechanistic Considerations and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is kinetically slow and requires the activation of the carboxylic acid.[1] The two primary strategies discussed here achieve this through different intermediates.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

The use of a water-soluble carbodiimide like EDC is a classic and cost-effective approach.[2]

  • Mechanism: The carboxylic acid first attacks EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and can undergo an intramolecular rearrangement to form an unreactive N-acylurea byproduct, which is a common cause of low yields.[2][3] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-activated ester. This ester is more stable than the O-acylisourea but sufficiently reactive to readily undergo nucleophilic attack by the primary amine of our substrate to form the desired amide bond.[1][2]

  • Base Selection: An external, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required. Its primary roles are to deprotonate the carboxylic acid, facilitating its initial attack on EDC, and to neutralize any acidic species generated during the reaction (e.g., HCl if EDC hydrochloride is used).

Uronium Salt-Mediated Coupling: The HATU System

HATU is an aminium/uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization, particularly in peptide synthesis.[4][5]

  • Mechanism: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][5] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is critical to HATU's performance. The pyridine nitrogen atom in the HOAt core is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction and minimizing epimerization.[4]

  • Advantages: HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines, where other methods might fail or require extended reaction times.[6]

Experimental Protocols & Methodologies

The following protocols are designed for a standard 1.0 mmol scale reaction. Reagents should be of high purity, and solvents should be anhydrous.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and economical choice for a wide range of carboxylic acids.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 mmol, 1.0 equiv.), 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine (1.05 mmol, 1.05 equiv.), and HOBt (1.2 mmol, 1.2 equiv.).

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5-10 mL).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 mmol, 1.2 equiv.) to the reaction mixture in portions over 5 minutes.

  • Add DIPEA (2.5 mmol, 2.5 equiv.) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[1]

ReagentMolar Equiv.Mol. Wt. ( g/mol )Amount (1.0 mmol scale)
Carboxylic Acid1.0-1.0 mmol
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine1.05183.30192 mg
EDC·HCl1.2191.70230 mg
HOBt1.2135.12162 mg
DIPEA2.5129.240.44 mL
Anhydrous DMF/DCM--5 - 10 mL

Table 1: Reagent quantities for EDC/HOBt coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging substrates, including sterically hindered acids or when rapid and high-efficiency coupling is paramount.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.) and HATU (1.1 mmol, 1.1 equiv.) in anhydrous DMF (5-10 mL).

  • Cool the solution to 0 °C using an ice-water bath with magnetic stirring.

  • Add DIPEA (3.0 mmol, 3.0 equiv.) dropwise to the stirred solution. A color change (often to yellow) may be observed.

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.

  • Add a solution of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine (1.05 mmol, 1.05 equiv.) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[1][7]

ReagentMolar Equiv.Mol. Wt. ( g/mol )Amount (1.0 mmol scale)
Carboxylic Acid1.0-1.0 mmol
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine1.05183.30192 mg
HATU1.1380.23418 mg
DIPEA3.0129.240.52 mL
Anhydrous DMF--5 - 10 mL

Table 2: Reagent quantities for HATU coupling.

Visualization of Workflows

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification & Analysis prep Dissolve Acid, Amine, and Coupling Additives in Anhydrous Solvent cool Cool to 0 °C prep->cool add_reagents Add Coupling Reagent (e.g., EDC) and Base (DIPEA) cool->add_reagents react Stir at RT (1-18 hours) add_reagents->react monitor Monitor by LC-MS/TLC react->monitor workup Aqueous Work-up (Acid/Base Washes) monitor->workup purify Column Chromatography (Basic Modifier) or RP-HPLC workup->purify char Characterization (NMR, MS, HRMS) purify->char

Caption: General experimental workflow for amide coupling.

G cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway Acid R-COOH O_Acylisourea O-Acylisourea (Intermediate) Acid->O_Acylisourea OAt_Ester OAt-Ester (Active Species) Acid->OAt_Ester Amine R'-NH2 Amide Amide Product Amine->Amide Coupling EDC EDC EDC->O_Acylisourea Activation HOBt_Ester HOBt-Ester (Active Species) O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide HATU HATU + DIPEA HATU->OAt_Ester Activation OAt_Ester->Amide

Caption: Comparison of Carboxylic Acid Activation Pathways.

Reaction Work-up and Product Purification

The basic nature of the product and unreacted amine requires a carefully planned work-up and purification strategy.

Aqueous Work-up:

  • Upon reaction completion, if DCM was used, dilute the mixture with additional DCM. If DMF was used, dilute with a water-immiscible solvent like Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • Saturated aq. NaHCO₃ (2x): To remove unreacted carboxylic acid and HOBt.

    • Water (1x): To remove residual DMF and water-soluble salts.

    • Brine (1x): To initiate drying of the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Note on Acidic Washes: A dilute acid wash (e.g., 1M HCl or 5% citric acid) is typically used to remove basic impurities like unreacted amine.[3] However, this will protonate the tertiary amine in the desired product, potentially partitioning it into the aqueous layer. This technique should be used with caution or omitted in favor of chromatographic purification.

Purification by Chromatography: The crude product will likely require purification by flash column chromatography.

  • Challenge: The basic nitrogens in the product can cause significant tailing and poor separation on standard silica gel.

  • Solution:

    • Use a basic modifier: Pre-treat the silica gel with the eluent system and add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine or ammonia (as a 7N solution in methanol) in a DCM/Methanol or EtOAc/Hexane/Methanol gradient.

    • Alternative Stationary Phase: Neutral or basic alumina can be an effective alternative to silica gel for highly basic compounds.

    • Reverse-Phase Chromatography: Preparative RP-HPLC using a water/acetonitrile gradient with a modifier like formic acid or TFA is also a powerful purification method.

Product Characterization

  • ¹H NMR Spectroscopy: The formation of the amide bond is confirmed by the appearance of a new amide N-H signal (typically a broad singlet or triplet between δ 6-9 ppm) and a downfield shift of the proton on the carbon adjacent to the amine (the C3 proton of the pyrrolidine ring). Due to restricted rotation around the newly formed C-N amide bond, it is common to observe broadened signals or even two distinct sets of signals (rotamers) for adjacent protons at room temperature.[8][9] The signals for the methyl group on the piperidine and the piperidine/pyrrolidine ring protons should be identifiable.

  • ¹³C NMR Spectroscopy: A new carbonyl signal will appear in the characteristic amide region (δ 165-175 ppm).

  • Mass Spectrometry (LC-MS): This is the most direct method to confirm the successful formation of the product by identifying its molecular weight ([M+H]⁺ peak).[10] It is also the preferred method for monitoring the reaction's progress. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]

  • Shinde, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Retrieved from [Link]

  • El-Giar, E. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). SciSpace. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

Sources

Application

solubility of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine in organic solvents

Application Note: Solubility Profile & Handling of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Abstract This technical guide details the solubility behavior, solvent compatibility, and handling protocols for 1-(1-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profile & Handling of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Abstract

This technical guide details the solubility behavior, solvent compatibility, and handling protocols for 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine (CAS: 169750-98-9).[1] As a hydrophilic diamine intermediate containing both primary and tertiary amine functionalities, this molecule exhibits distinct phase-transfer challenges compared to standard lipophilic organic intermediates.[1] This document provides researchers with a validated solvent matrix, a pH-dependent extraction strategy, and stability protocols to prevent carbamate formation.[1]

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand its structural drivers. The molecule features a highly polar, basic architecture that dictates its rejection of non-polar solvents and affinity for protic media.

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Piperidine (N-methyl) + Pyrrolidine (3-NH2)High polarity; dual nitrogen centers create significant H-bond accepting/donating potential.[1]
Basicity (pKa) ~9.8 (Primary Amine) & ~9.2 (Tertiary Amine)*Critical: Exists as a di-cation at neutral pH (7.0), making it water-soluble and organic-insoluble.[1]
LogP (Predicted) < 1.0 (Hydrophilic)Poor affinity for aliphatic hydrocarbons (Hexane, Heptane).[1]
Physical State Viscous Oil or Low-Melting SolidProne to supercooling; often requires high-vacuum drying to solidify.[1]
Hygroscopicity HighRapidly absorbs atmospheric water; alters apparent solubility mass.

*Values estimated based on structural analogues (3-aminopyrrolidine and N-methylpiperidine).[1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine.

Class A: High Solubility (Recommended for Reactions)

These solvents dissolve the compound >100 mg/mL at 25°C.

  • Methanol / Ethanol: Excellent solubility due to hydrogen bonding. Ideal for reductive aminations or hydrogenations.

  • Dichloromethane (DCM): The preferred non-protic solvent. Solubilizes the neutral free base effectively.

  • Chloroform: Similar performance to DCM but often avoids specific chlorinated byproducts in sensitive catalysis.

  • DMSO / DMF: Universal solubility, though difficult to remove during workup due to the compound's high boiling point.

Class B: Conditional Solubility (Process Specific)
  • Tetrahydrofuran (THF): Moderate solubility. May require heating to fully dissolve high concentrations.

  • Ethyl Acetate (EtOAc): Warning. While soluble, this solvent is often too non-polar to effectively extract the compound from water during workups.

  • Acetonitrile: Good solubility, but risk of reaction with the primary amine at high temperatures (amidine formation).

Class C: Anti-Solvents (Precipitation & Trituration)[1]
  • Hexanes / Heptane: Insoluble. Used to precipitate the compound from DCM or to wash away non-polar impurities.

  • Diethyl Ether / MTBE: Low solubility. Useful for triturating the hydrochloride salt form.

Experimental Protocol: pH-Switch Extraction

The Challenge: Standard extraction (EtOAc/Water at pH 7) fails because the molecule remains protonated (ionic) in the aqueous phase. The Solution: You must drive the pH above the pKa of the primary amine (>12) to force the molecule into its neutral, lipophilic state.

Workflow Diagram: The pH-Switch Logic

ExtractionLogic Start Reaction Mixture (Acidic/Neutral Aqueous) CheckPH Check pH Start->CheckPH Adjust Add 10N NaOH (Target pH > 12) CheckPH->Adjust If pH < 12 PhaseSep Add Organic Solvent (DCM or CHCl3) CheckPH->PhaseSep If pH > 12 Adjust->CheckPH Re-check Partition Partitioning PhaseSep->Partition OrgPhase Organic Phase (Contains Target Amine) Partition->OrgPhase Neutral Amine Migrates AqPhase Aqueous Phase (Salts/Impurities) Partition->AqPhase Salts Remain

Caption: Logical flow for extracting hydrophilic diamines. Success depends strictly on pH > 12.[1]

Step-by-Step Extraction Procedure
  • Quench: Cool reaction mixture to 0°C.

  • Basify: Slowly add 10N NaOH or Sat. KOH until the aqueous phase reaches pH 12–14 .

    • Note: Carbonate bases (NaHCO3) are too weak (pH ~9) and will leave ~50% of the product in the water.

  • Solvent Choice: Add Dichloromethane (DCM) .

    • Ratio: Use a 1:1 volume ratio of Aqueous:DCM.

    • Alternative: If DCM is avoided, use CHCl3 or a mixture of IPA:CHCl3 (1:3) . Avoid EtOAc.

  • Extraction: Shake vigorously. The high polarity of the diamine requires significant energy to transfer phases.

  • Salting Out (Optional): If the emulsion persists or yield is low, saturate the aqueous layer with NaCl . This decreases the solubility of organics in the water (Salting-out effect).[1]

  • Drying: Dry the organic layer over Na2SO4 (Sodium Sulfate).[2]

    • Avoid MgSO4 for sensitive primary amines if Lewis acid coordination is a concern, though usually acceptable here.

Stability & Storage Protocol

Primary amines attached to pyrrolidine rings are highly reactive nucleophiles.

  • CO2 Sensitivity (The "Chalk" Effect):

    • Mechanism: The primary amine reacts with atmospheric CO2 to form carbamic acid/carbamates, appearing as a white crust on the oil.

    • Prevention: Store under Argon or Nitrogen atmosphere.

  • Oxidation:

    • Long-term exposure to air can lead to N-oxide formation on the tertiary piperidine nitrogen.[1]

    • Storage: -20°C in a sealed vial.

  • Handling:

    • If the compound solidifies into a "gum," dissolve in DCM and re-evaporate rather than scraping, which introduces static and moisture.

Solubility Determination Protocol (Visual Method)

If precise solubility data is required for a specific solvent mixture (e.g., for crystallization), use this self-validating tiered protocol.

SolubilityTest Step1 Weigh 10mg Compound (Glass Vial) Step2 Add 100µL Solvent Step1->Step2 Decision1 Dissolved? Step2->Decision1 ResultHigh High Solubility (>100 mg/mL) Decision1->ResultHigh Yes Step3 Add +900µL Solvent (Total 1mL) Decision1->Step3 No Decision2 Dissolved? Step3->Decision2 ResultMod Moderate (10-100 mg/mL) Decision2->ResultMod Yes ResultLow Low/Insoluble (<10 mg/mL) Decision2->ResultLow No

Caption: Tiered visual solubility assessment protocol for rapid solvent screening.

References

  • PubChem Compound Summary. "1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine (CAS 169750-98-9)."[1] National Center for Biotechnology Information. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa). Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for amine basicity estimation). Link

  • Sigma-Aldrich. "Fundamental Solubility Behavior of Amines."[1] Technical Bulletin. Link

Sources

Method

The Versatile Diamine Building Block: 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is rel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Central to this endeavor is the strategic use of versatile building blocks that can impart desirable physicochemical properties to a lead compound. 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, a unique diamine featuring both a piperidine and a pyrrolidine moiety, has emerged as a significant scaffold in the synthesis of complex therapeutic agents. Its distinct three-dimensional architecture, coupled with the differential reactivity of its secondary and primary amine functionalities, offers a powerful tool for researchers in drug development. This guide provides an in-depth exploration of this building block, from its synthesis to its strategic application in the construction of sophisticated bioactive molecules.

The pyrrolidine ring is a cornerstone in drug discovery, present in over 20 FDA-approved drugs. Its non-planar, saturated nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in optimizing interactions with biological targets.[1] Similarly, the piperidine motif is a prevalent feature in a vast number of bioactive natural products and marketed pharmaceuticals.[2] The combination of these two privileged N-heterocycles in 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine creates a building block with inherent drug-like qualities, including a balance of rigidity and flexibility, and aqueous solubility conferred by the basic nitrogen atoms.

Physicochemical Properties and Structural Rationale

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective deployment in a synthetic campaign. The key attributes of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₂₁N₃PubChem
Molecular Weight 183.30 g/mol PubChem
XLogP3-AA (Predicted) -0.4PubChem
Topological Polar Surface Area 29.2 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

The low predicted octanol-water partition coefficient (XLogP3-AA) suggests good aqueous solubility, a desirable trait for improving the pharmacokinetic properties of a drug candidate. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

The structural design of this diamine is particularly noteworthy. The tertiary amine within the N-methylpiperidine ring is less sterically hindered and generally more basic than the secondary amine of the pyrrolidine ring, which is directly attached to the bulky piperidine scaffold. The primary amine at the 3-position of the pyrrolidine ring offers a readily accessible nucleophilic center for a variety of chemical transformations. This inherent differentiation in the reactivity of the three nitrogen atoms allows for selective functionalization, a key advantage in multi-step syntheses.

Synthetic Protocol: A Stepwise Guide to 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

The synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine can be efficiently achieved through a two-step sequence involving a reductive amination followed by a deprotection step. This approach leverages commercially available starting materials and well-established, high-yielding reactions.

Workflow for the Synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection start 1-Methyl-4-piperidone + (R)-tert-Butyl (pyrrolidin-3-yl)carbamate reductive_amination Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE), Acetic Acid (AcOH) start->reductive_amination Reactants intermediate (R)-tert-Butyl (1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl)carbamate reductive_amination->intermediate Forms deprotection Hydrochloric Acid (HCl) in 1,4-Dioxane intermediate->deprotection Deprotection final_product 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine deprotection->final_product Yields cluster_0 Amide Coupling start 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine + Carboxylic Acid (R-COOH) coupling Coupling Reagent (e.g., HATU, HBTU) Base (e.g., DIPEA) Solvent (e.g., DMF) start->coupling Reactants product Amide Product coupling->product Forms

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

A Guide to Optimizing Reaction Temperature Welcome to the technical support center for advanced chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature

Welcome to the technical support center for advanced chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is dedicated to one of the most critical parameters in the synthesis of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine: the reaction temperature. We will explore how to troubleshoot common issues and systematically optimize your conditions to achieve high yield and purity.

The synthesis of this target molecule is typically achieved via a reductive amination reaction. This process, while elegant in its one-pot execution, involves a delicate balance between two distinct chemical events: the formation of an imine intermediate and its subsequent reduction.[1][2] Temperature is the lever that controls the rate and selectivity of both stages, and mastering its control is key to a successful outcome.

Section 1: The Core Mechanism & The Role of Temperature

Reductive amination combines the nucleophilic addition of an amine to a carbonyl group with a subsequent reduction step. In this case, pyrrolidin-3-amine reacts with 1-methylpiperidin-4-one to form a Schiff base (imine), which is then reduced in situ by a hydride-based reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3]

Reductive_Amination_Scheme Ketone 1-Methylpiperidin-4-one Imine Imine Intermediate (+ H₂O) Ketone->Imine Step 1: Condensation (Equilibrium, rate increases with T) Amine Pyrrolidin-3-amine Product 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Imine->Product Step 2: Reduction (e.g., NaBH(OAc)₃)

Caption: General reaction scheme for reductive amination.

  • Imine Formation (Step 1): This is a reversible condensation reaction that generates water as a byproduct. The equilibrium can be shifted towards the imine by removing water or by adjusting the temperature.

    • Effect of Temperature: Increasing the temperature generally accelerates imine formation. However, excessively high temperatures can promote side reactions or degrade the reactants. For many substrates, this step will not proceed efficiently at room temperature.[4]

  • Reduction (Step 2): The imine is reduced to the final amine product.

    • Effect of Temperature: The reducing agent, typically NaBH(OAc)₃, must be selective for the imine over the starting ketone.[3] Higher temperatures can increase the rate of reduction but may also compromise this selectivity, leading to the reduction of the starting 1-methylpiperidin-4-one to the corresponding alcohol (1-methylpiperidin-4-ol), a common and problematic byproduct.

The challenge lies in finding a temperature "sweet spot" that promotes imine formation at a reasonable rate without triggering significant byproduct formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for this reaction?

A: For a standard one-pot procedure using NaBH(OAc)₃ in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF), a starting temperature of 20-25°C (room temperature) is advisable. Monitor the reaction closely; if conversion is slow, a gradual increase to 40-50°C may be necessary. Some reductive aminations require temperatures in the 70-75 °C range to proceed effectively.[4]

Q2: What are the signs that my reaction temperature is too high?

A: The primary indicator is the formation of a significant amount of 1-methylpiperidin-4-ol, detectable by GC-MS or LC-MS. You may also observe darkening of the reaction mixture, suggesting potential degradation of starting materials or intermediates.

Q3: What are the signs that my reaction temperature is too low?

A: The most common sign is a stalled or very slow reaction. Analysis by TLC or LC-MS will show large amounts of unreacted 1-methylpiperidin-4-one and pyrrolidin-3-amine, even after several hours. You may see some formation of the imine intermediate, but little to no final product.[4]

Q4: How does solvent choice impact the optimal temperature?

A: Solvent choice is critical. Aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are common. Reactions are often faster in DCE compared to THF.[3] The boiling point of your solvent will also set the upper limit for your reaction temperature. For instance, using THF (boiling point ~66°C) naturally limits the accessible temperature range compared to a higher-boiling solvent like DMF.

Q5: Can adding an acid help avoid high temperatures?

A: Yes, adding a catalytic amount of a weak acid like acetic acid can accelerate the imine formation step, potentially allowing the reaction to proceed at a lower temperature.[3] This is because protonation of the ketone's carbonyl oxygen makes it more electrophilic and susceptible to attack by the amine.

Section 3: Troubleshooting Guide

Use this decision tree and the detailed Q&A below to diagnose and solve common issues encountered during your synthesis.

Troubleshooting_Tree start_node Problem: Low Yield or Impure Product decision_node What is the major component? start_node->decision_node Analyze reaction mixture (TLC, GC/MS) outcome_node1 High levels of ketone and amine remain. Minimal product formation. decision_node->outcome_node1 Starting Materials outcome_node2 Significant peak for 1-methylpiperidin-4-ol detected. decision_node->outcome_node2 Byproduct outcome_node3 Imine intermediate is present, but little final product. decision_node->outcome_node3 Intermediate outcome_node outcome_node solution_node solution_node solution_node1 Solution: Temperature is likely too low. Gradually increase temp. to 40-60°C. Consider adding catalytic acetic acid. outcome_node1->solution_node1 solution_node2 Solution: Temperature is too high. Reduce temp. to RT or below. Consider a stepwise protocol (form imine, cool, then add reductant). outcome_node2->solution_node2 solution_node3 Solution: Reduction step is failing. Check activity of reducing agent. If agent is active, temperature may be too low for reduction. Slightly increase temperature, monitoring for ketone reduction. outcome_node3->solution_node3

Caption: Troubleshooting decision tree for optimizing reaction temperature.

Problem: My reaction has a low yield, with most of the starting material unreacted.

  • Diagnosis: This strongly suggests that the initial imine formation is the rate-limiting step and is not proceeding efficiently. The activation energy for this condensation is not being met.

  • Causality: The reaction temperature is too low. While room temperature is a safe starting point, the specific steric and electronic properties of 1-methylpiperidin-4-one and pyrrolidin-3-amine may require thermal energy to overcome the activation barrier for C-N bond formation.

  • Solution:

    • Gradually increase the reaction temperature in 10°C increments, holding for 1-2 hours at each new setpoint.

    • Monitor the consumption of starting materials by TLC or GC-MS.

    • Consider adding 1-2 equivalents of acetic acid to catalyze imine formation, which may allow for a lower overall reaction temperature.[3]

Problem: My main product is contaminated with a significant amount of 1-methylpiperidin-4-ol.

  • Diagnosis: The reducing agent is reducing the starting ketone in addition to the desired imine intermediate.

  • Causality: The reaction temperature is too high. While NaBH(OAc)₃ is selective, this selectivity diminishes as temperature increases. The higher thermal energy allows the reductant to overcome the higher activation energy required to reduce the ketone.

  • Solution:

    • Immediately lower the reaction temperature. If you were running at 50°C, reduce to room temperature (20°C).

    • For highly sensitive substrates, a stepwise protocol is recommended:

      • Mix the ketone and amine in the solvent (with or without acetic acid) and stir at a moderate temperature (e.g., 40°C) for 1-2 hours to form the imine.

      • Cool the reaction mixture to 0-10°C.

      • Add the NaBH(OAc)₃ portion-wise, maintaining the lower temperature. This ensures the reduction occurs under conditions where the reductant is highly selective for the pre-formed imine.

Section 4: Experimental Protocols

Protocol 4.1: General One-Pot Reductive Amination
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-methylpiperidin-4-one (1.0 eq) and your chosen solvent (e.g., DCE, 20 mL per mmol of ketone).

  • Add pyrrolidin-3-amine (1.0-1.2 eq). A slight excess of the amine can sometimes suppress side reactions.[3]

  • Optional: Add glacial acetic acid (1.0-2.0 eq).

  • Stir the mixture at the desired starting temperature (e.g., 25°C) for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) portion-wise over 15 minutes, monitoring for any exotherm.

  • Maintain the reaction at the target temperature, monitoring its progress by TLC or GC-MS every 1-2 hours until the starting ketone is consumed.

  • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4.2: Workflow for Temperature Optimization

This workflow is designed to efficiently identify the optimal reaction temperature in parallel.

Optimization_Workflow Setup 1. Setup Parallel Reactions (Identical reagents/concentrations) Run 2. Run Reactions Set temperatures: Rxn A: 25°C Rxn B: 40°C Rxn C: 60°C Setup->Run Monitor 3. Monitor & Quench Take aliquot at 2h, 4h, 8h. Quench all at 8h (or completion). Run->Monitor Analyze 4. Analyze Aliquots Use HPLC or GC-MS to determine: - % Conversion - % Product Purity - % Byproduct Monitor->Analyze Select 5. Select Optimal T Choose temperature with best balance of rate, yield, and purity. Analyze->Select

Sources

Optimization

Technical Support Center: Recrystallization of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Introduction: The Critical Role of Purity 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a complex diamine building block often utilized in the synthesis of novel pharmaceutical agents. Its molecular structure, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a complex diamine building block often utilized in the synthesis of novel pharmaceutical agents. Its molecular structure, featuring both a tertiary amine on the piperidine ring and a secondary amine on the pyrrolidine ring, imparts significant polarity and reactivity. Achieving high purity for this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in subsequent steps.

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-executed recrystallization can effectively remove contaminants, leading to a highly pure, crystalline final product.

This guide provides a comprehensive technical framework for developing a robust recrystallization protocol for 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine. It addresses common challenges and offers systematic troubleshooting strategies tailored to the compound's specific chemical nature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for this compound?

A: The ideal solvent should exhibit high solubility for 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine at elevated temperatures and low solubility at cooler temperatures. Given the compound's polar nature due to the two amine groups, initial screening should focus on polar solvents.

  • Polar Protic Solvents: Alcohols like isopropanol or ethanol can be good starting points. Their ability to hydrogen bond can effectively solvate the amine groups.

  • Polar Aprotic Solvents: Acetonitrile or ethyl acetate are also viable candidates. They offer polarity without the reactivity that can sometimes occur with protic solvents.

  • Avoid Nonpolar Solvents: Solvents like hexanes or toluene are unlikely to be effective on their own due to the compound's polarity, but may be useful as an anti-solvent in a binary system.

A systematic approach, starting with small-scale tests (10-20 mg of compound) in various solvents, is the most effective method.

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a high degree, or when the melting point of the solute is lower than the boiling point of the solvent. The resulting oil may solidify into an amorphous solid, which can trap impurities.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to the hot, oiled-out mixture until the oil redissolves completely.

  • Slow down the cooling process: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote proper crystal nucleation.

  • Lower the saturation temperature: Add more solvent so that the solution becomes saturated at a lower temperature, ideally one below the compound's melting point.

  • Scratch the flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Introduce a seed crystal: If available, add a tiny crystal from a previous successful batch to induce crystallization.

Q3: The resulting crystals are colored, but the starting material was off-white. What happened?

A: Color in the final crystals usually indicates the presence of persistent, colored impurities that co-crystallized with your product. Amines, in particular, can be susceptible to air oxidation, which can form highly colored minor impurities.

Solutions:

  • Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Swirl the solution for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove the residual color.

Systematic Protocol for Method Development

This section outlines a step-by-step workflow for developing a successful recrystallization protocol from scratch.

Workflow Diagram: Solvent Selection

cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Binary Solvent System A Place ~20mg of crude compound in 6 separate test tubes B Add potential solvents dropwise: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, Acetone A->B C Observe solubility at room temp. Ideal solvent: Sparingly soluble B->C D Heat the tubes (hot water bath) C->D E Observe solubility when hot. Ideal solvent: Fully soluble D->E F Cool tubes to room temp, then in an ice bath E->F G Observe crystal formation. Good recovery? F->G H Decision: Viable Solvent Found? G->H I Select a 'Good' Solvent (dissolves compound when hot) H->I No P Proceed to scale-up with selected solvent H->P Yes J Select a 'Poor' Anti-Solvent (compound is insoluble in it) I->J K Dissolve compound in minimum amount of hot 'Good' Solvent L Add 'Poor' Anti-Solvent dropwise to the hot solution until cloudy (turbid) K->L M Add a few drops of 'Good' Solvent to redissolve and clarify L->M N Slowly cool the solution to induce crystallization M->N O Decision: Crystals Formed? N->O O->I No, try new pair Q Proceed to scale-up with selected binary system O->Q Yes

Caption: Workflow for systematic solvent selection.

Step-by-Step Experimental Procedure
  • Solvent Selection (Microscale):

    • Place 10-20 mg of your crude 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine into several small test tubes.

    • Add a single, potential solvent to each tube dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show low solubility at room temperature.

    • Heat the tubes that show poor room-temperature solubility in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.

    • The best solvent is one that dissolves the compound when hot but yields a large quantity of crystalline precipitate when cold.

  • Recrystallization (Macroscale):

    • Place the crude compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • Add the chosen solvent in small portions, bringing the mixture to a gentle boil on a hot plate after each addition. Continue adding solvent until the compound is fully dissolved. Note: Use the minimum amount of hot solvent necessary to create a saturated solution.

    • If impurities are present, or if the solution is colored, this is the stage for charcoal treatment followed by hot filtration.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Troubleshooting Flowchart

Start Problem Encountered During Recrystallization Prob1 No Crystals Form Upon Cooling Start->Prob1 Prob2 Compound 'Oils Out' Start->Prob2 Prob3 Crystal Yield is Very Low Start->Prob3 Sol1a Is the solution supersaturated? Try scratching the flask or adding a seed crystal. Prob1->Sol1a Sol2a Cooling was too rapid. Re-dissolve, add a little more solvent, and cool slowly. Prob2->Sol2a Sol3a Compound is too soluble in the cold solvent. Choose a different solvent or use a binary (anti-solvent) system. Prob3->Sol3a Sol1b Too much solvent was used. Boil off some solvent to increase concentration and re-cool. Sol1a->Sol1b Sol1c Solution is not cold enough. Ensure adequate time in an ice bath. Sol1b->Sol1c Sol2b Saturation point is too high. Switch to a different solvent or use a binary solvent system. Sol2a->Sol2b Sol3b Incomplete transfer during filtration. Ensure all crystals are rinsed from the flask with cold solvent. Sol3a->Sol3b Sol3c Premature crystallization during hot filtration. Pre-heat funnel and filter paper. Use a small amount of extra hot solvent. Sol3b->Sol3c

Caption: Decision tree for troubleshooting common issues.

Solvent Data for Recrystallization

The following table provides key data for common laboratory solvents to aid in selection.

SolventBoiling Point (°C)Polarity IndexNotes & Safety Considerations
Water 10010.2Non-flammable. Can be slow to evaporate.
Ethanol 785.2Flammable. Good general-purpose polar protic solvent.
Isopropanol 824.3Flammable. Less volatile than ethanol.
Acetonitrile 826.2Flammable, toxic. Good polar aprotic choice.
Ethyl Acetate 774.4Flammable. Common choice for medium-polarity compounds.
Acetone 565.1Highly flammable. Its low boiling point can be a disadvantage.
Toluene 1112.4Flammable, toxic. Good as an anti-solvent for polar compounds.
Hexanes ~690.1Highly flammable. Good as an anti-solvent for polar compounds.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization Technique. [Link]

  • American Chemical Society (ACS). Recrystallization. [Link]

  • Massachusetts Institute of Technology (MIT) Department of Chemistry. Digital Lab Techniques Manual: Recrystallization. [Link]

  • University of Colorado, Boulder. Purification - Recrystallization. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Characterization of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Introduction: The Analytical Challenge of a Novel Polar Diamine 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a small molecule featuring a saturated heterocyclic scaffold composed of a piperidine ring linked to a pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Novel Polar Diamine

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a small molecule featuring a saturated heterocyclic scaffold composed of a piperidine ring linked to a pyrrolidine ring, which contains a primary amine. Such structures are common in modern drug discovery and medicinal chemistry, often serving as building blocks for more complex therapeutic agents.[1][2] The characterization of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), presents a distinct set of analytical challenges rooted in its physicochemical properties.

The molecule's structure contains three amine groups: two tertiary amines (within the piperidine and at the pyrrolidine nitrogen) and one primary amine. These basic nitrogen atoms are readily protonated, making the compound highly polar and water-soluble. While advantageous for ionization in mass spectrometry, this high polarity makes chromatographic retention and separation on traditional reversed-phase (RP) columns difficult.[3][4] Poor retention can lead to elution near the solvent front, where matrix effects from the sample diluent can severely suppress the analyte signal, compromising sensitivity and accuracy.[3]

This guide provides a comprehensive framework for developing a robust LC-MS characterization method for 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine. We will compare and contrast different chromatographic strategies, detail optimized mass spectrometry conditions, and provide a comparative analysis against alternative analytical techniques. The methodologies described herein are designed to be self-validating, explaining the scientific rationale behind each experimental choice to ensure technical accuracy and transferability.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for method development. Based on its structure, we can anticipate its behavior in an LC-MS system.

PropertyValueSource / Rationale
Molecular Formula C₁₀H₂₁N₃PubChem[5]
Monoisotopic Mass 183.17355 DaPubChem[5]
Predicted [M+H]⁺ (m/z) 184.18083PubChem[5]
Key Structural Features Piperidine ring, Pyrrolidine ring, Primary Amine, Two Tertiary AminesStructural Analysis
Predicted Polarity HighPresence of three basic nitrogen atoms susceptible to protonation.
Expected pKa High (>9.5)Typical for aliphatic amines, indicating strong basicity.

Part 1: Devising the Chromatographic Strategy: A Comparative Analysis

The primary hurdle for this analyte is achieving adequate retention and symmetrical peak shape. We will compare two primary LC strategies: Reversed-Phase Liquid Chromatography (RPLC) under high pH conditions and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy 1: Reversed-Phase LC at High pH

Operating at a mobile phase pH well above the analyte's pKa neutralizes the amine groups. This minimizes secondary ionic interactions with residual acidic silanols on the silica-based stationary phase, which are a primary cause of peak tailing for basic compounds.[4] Furthermore, the neutralized form is less polar, promoting better retention on nonpolar C18 columns.

Rationale: This is the preferred starting point. Modern pH-stable columns (e.g., hybrid-silica or ethylene-bridged hybrid particles) allow for robust operation at pH 10 or higher, directly addressing the challenges posed by basic amines.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode designed specifically for the retention of highly polar compounds.[6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[7]

Rationale: If the analyte is insufficiently retained even under high-pH RPLC conditions, HILIC is the logical next step. It offers an orthogonal separation mechanism and is highly compatible with electrospray ionization due to the high organic content of the mobile phase, which facilitates efficient desolvation.[7]

Comparison of Chromatographic Strategies
StrategyPrinciple of SeparationAdvantages for This AnalyteDisadvantages & Mitigation
RPLC (High pH) Partitioning of the neutralized, less polar analyte onto a nonpolar (C18) stationary phase.Excellent Peak Shape: Minimizes silanol interactions. Good Retention: Increased hydrophobicity in neutral form. Robustness: Well-understood and widely used technique.Column Stability: Requires specialized columns stable at pH > 10. MS Sensitivity: High pH can sometimes reduce ESI+ efficiency, but often the effect is minimal for basic amines.
HILIC Partitioning of the polar, charged analyte into a water layer on a polar stationary phase.[7]Superior Retention for Polar Compounds: Specifically designed for this class of molecule.[6] High MS Sensitivity: High organic mobile phase enhances ESI efficiency.Longer Equilibration Times: Can require extended column conditioning. Matrix Effects: Can be susceptible to different matrix effects than RPLC. Handling Complexity: Can be perceived as less intuitive than RPLC.[6]

Part 2: Mass Spectrometry Method Development

Due to the presence of basic nitrogen atoms, 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is an ideal candidate for positive mode electrospray ionization (ESI+).

Workflow for MS Parameter Optimization

cluster_0 MS Optimization Workflow A 1. Direct Infusion Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid. B 2. Full Scan (MS1) Analysis Scan from m/z 50-500 to identify the precursor ion. A->B Introduce into MS C 3. Confirm Precursor Ion Verify the protonated molecule [M+H]⁺ at the predicted m/z ~184.18. B->C Analyze Spectrum D 4. Product Ion Scan (MS/MS) Select the [M+H]⁺ ion and ramp collision energy (e.g., 10-40 eV) to induce fragmentation. C->D Isolate Precursor E 5. Select MRM Transitions Identify 2-3 stable, high-intensity fragment ions for quantification and confirmation. D->E Analyze Fragments

Caption: Workflow for optimizing mass spectrometer parameters.

Predicted Fragmentation Pathways

The fragmentation of piperidine and pyrrolidine derivatives in tandem MS is well-documented and typically involves α-cleavage and ring-opening or fission pathways.[8][9]

Caption: Predicted fragmentation of the target analyte.

Based on these principles, we can propose hypothetical yet plausible Multiple Reaction Monitoring (MRM) transitions for quantification.

ParameterSettingRationale
Precursor Ion (Q1) m/z 184.2The protonated molecular ion [M+H]⁺.[5]
Product Ion 1 (Q3) e.g., m/z 113.1A stable, high-intensity fragment used for quantification.
Product Ion 2 (Q3) e.g., m/z 98.1A secondary fragment used for confirmation.
Collision Energy (CE) To be optimized (e.g., 15-25 eV)The energy required to produce the desired fragments efficiently.
Dwell Time 50-100 msBalances sensitivity with the number of data points across the peak.

Part 3: Detailed Experimental Protocols

The following protocols provide detailed starting points for method development.

Protocol 1: High-pH Reversed-Phase LC-MS/MS

This method is the recommended primary approach.

  • LC System: UHPLC system capable of pressures up to 1000 bar.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer with an ESI source.

  • LC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.

  • Mobile Phase B: Acetonitrile.

  • LC Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B (linear ramp)

    • 3.0 - 3.5 min: 95% B (hold)

    • 3.5 - 3.6 min: 95% to 5% B (return to initial)

    • 3.6 - 5.0 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: ESI Positive.

  • MS Method: Timed-MRM using transitions determined during optimization.

Protocol 2: HILIC-MS/MS (Alternative Approach)

This method is recommended if Protocol 1 fails to provide adequate retention.

  • LC System & MS: Same as Protocol 1.

  • LC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).

  • Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 0.1% Formic Acid in Water.

  • LC Gradient:

    • 0.0 - 1.0 min: 2% B (hold)

    • 1.0 - 5.0 min: 2% to 40% B (linear ramp)

    • 5.0 - 6.0 min: 40% B (hold)

    • 6.0 - 6.1 min: 40% to 2% B (return to initial)

    • 6.1 - 9.0 min: 2% B (equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: ESI Positive.

  • MS Method: Timed-MRM using transitions determined during optimization.

Part 4: Comparison with Alternative Analytical Techniques

While LC-MS is ideal for sensitive quantification, other techniques play a role in full characterization, particularly during initial synthesis and discovery.

Caption: Comparison of analytical characterization techniques.

Comparative Summary Table
TechniquePrimary ApplicationAdvantagesDisadvantages for This Analyte
LC-MS/MS Quantitative analysis in complex matrices (e.g., plasma, reaction mixtures). Impurity profiling.[10]Unmatched sensitivity and selectivity. High throughput. Directly compatible with the analyte.Provides limited structural information compared to NMR. Requires chromatographic separation.
GC-MS Analysis of volatile and semi-volatile compounds.[11]High chromatographic efficiency. Provides library-matchable EI spectra.Not directly applicable. The analyte is non-volatile and highly polar. Requires a chemical derivatization step to increase volatility, adding complexity.[11]
NMR Spectroscopy Definitive structure elucidation and confirmation of synthesis.Provides unambiguous structural information, including stereochemistry. Non-destructive.Low sensitivity compared to MS. Requires relatively pure sample in milligram quantities. Low throughput.
FT-IR Spectroscopy Confirmation of functional groups.Quick and simple. Confirms presence of N-H and C-N bonds.Lacks specificity for detailed structural analysis. Not suitable for quantification or mixture analysis.[12]

Conclusion and Recommendation

The characterization of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is most effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The primary analytical challenge—poor chromatographic retention due to high polarity—can be overcome by employing a high-pH reversed-phase method on a chemically robust stationary phase. This approach directly mitigates peak tailing and enhances retention by analyzing the compound in its neutral state. Should this prove insufficient, HILIC provides a powerful and orthogonal alternative.[6]

The inherent sensitivity and selectivity of tandem mass spectrometry, particularly in MRM mode, make it the superior choice for quantification in complex matrices, a common requirement in drug development.[10] While techniques like NMR are indispensable for initial structural confirmation, LC-MS remains the workhorse for all subsequent quantitative applications, from metabolic stability assays to pharmacokinetic studies.

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Li, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Shazly, M., et al. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

  • Moran, L. (2021, October 19). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. Retrieved from [Link]

  • Nishino, T., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry. Retrieved from [Link]

  • Mroczek, T., et al. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Retrieved from [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Wang, L. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Retrieved from [Link]

  • Prearo, M., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. Retrieved from [Link]

  • Onwudiwe, D. C., & Fakayode, O. A. (2020). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Retrieved from [Link]

  • Maleki, H., et al. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Fernandez, I. F., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. Retrieved from [Link]

Sources

Comparative

Advanced HPLC Method Development for 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

This guide outlines a scientifically rigorous approach to developing an HPLC purity method for 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine , a highly basic, polar polyamine.[1] Content Type: Publish Comparison Guide Aud...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to developing an HPLC purity method for 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine , a highly basic, polar polyamine.[1]

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists

Executive Summary & Molecule Profiling

The analysis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine presents a classic "Basic Amine Challenge" in liquid chromatography.

  • Structural Analysis: The molecule contains a tertiary amine (N-methylpiperidine) and a primary amine (pyrrolidin-3-amine).[1]

  • Physicochemical Profile:

    • Basicity: Both nitrogen centers are highly basic (Predicted pKa₁ ~10.2, pKa₂ ~9.1).

    • Polarity: High polarity (LogP < 1.0) in its ionized form.

  • The Analytical Problem: Under traditional acidic HPLC conditions (pH 2-3), the molecule is doubly protonated. This leads to:

    • Dewetting/Poor Retention: The charged species is too polar for standard C18 retention.

    • Peak Tailing: Strong ionic interaction with residual silanols on the silica surface.[2]

This guide compares three distinct strategies to overcome these issues, recommending High-pH Reversed-Phase Chromatography as the superior approach.[1]

Comparative Strategy Analysis

The following table objectively compares the three primary methodologies available for this separation.

FeatureMethod A: High pH RP (Recommended) Method B: HILIC Method C: Acidic RP + Ion Pairing
Mechanism Deprotonation (Neutral form retention)Hydrophilic PartitioningIon-Pairing (Coulombic interaction)
Column Chemistry Hybrid Silica C18 (High pH stable)Bare Silica / Amide / ZwitterionicStandard C18
Mobile Phase 10mM NH₄HCO₃ (pH 10.[1]5) / ACNAmmonium Acetate / ACN (High Organic)Water / ACN + TFA or Sulfonates
Peak Shape Excellent (No silanol interaction)GoodGood (if optimized)
Retention High (Hydrophobic retention)Moderate to HighVariable
MS Compatibility ExcellentExcellentPoor (Ion suppression)
Equilibration Fast (< 10 column volumes)Slow (> 20 column volumes)Very Slow (Hysteresis effects)
Why Method A (High pH) Wins:

By elevating the pH above the molecule's pKa (pH > 10.5), we suppress the ionization of the amine groups. The molecule becomes neutral, significantly increasing its hydrophobicity. This allows it to retain strongly on a C18 column via Van der Waals forces rather than relying on tricky ionic interactions, simultaneously eliminating silanol-based tailing.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on specific lab constraints (e.g., MS availability, column inventory).

MethodSelection Start Start: 1-(1-Methylpiperidin-4-yl) pyrrolidin-3-amine Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckHighPH Is High-pH Stable Column Available? (e.g., XBridge, Gemini) CheckMS->CheckHighPH Yes MethodC LEGACY STRATEGY Acidic RP + Ion Pairing (TFA/Heptanesulfonate) CheckMS->MethodC No (UV Only) MethodA RECOMMENDED STRATEGY High pH Reversed Phase (pH 10.5, Hybrid C18) CheckHighPH->MethodA Yes MethodB ALTERNATIVE STRATEGY HILIC Mode (Amide/Silica, High ACN) CheckHighPH->MethodB No (Standard Silica Only)

Figure 1: Method Selection Decision Tree for Basic Polyamine Analysis.

Detailed Experimental Protocol (The Recommended Method)

This protocol utilizes High pH Reversed-Phase Chromatography .[1] It is robust, MS-compatible, and yields sharp peaks for polyamines.

A. Instrumentation & Column[3][4][5][6][7]
  • System: HPLC or UHPLC with UV Diode Array Detector (DAD) or MS.

  • Column: Critical: Must be High-pH stable (Hybrid Silica or Polymer).[1]

    • Recommended: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18.[1]

    • Why: These columns withstand pH up to 12 without silica dissolution.

B. Reagents & Mobile Phase Preparation[5][6]
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate (NH₄HCO₃).

    • Preparation: Dissolve 0.79 g of NH₄HCO₃ in 1 L of HPLC-grade water.[1] Adjust pH to 10.5 using Ammonium Hydroxide (NH₄OH).

    • Note: High pH ensures the analyte is in its free-base (neutral) form.[1]

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (ACN).

C. Gradient Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Improves mass transfer for basic amines).

  • Injection Volume: 5-10 µL.

  • Detection: UV at 215 nm (Amines have weak absorbance; low UV is necessary).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Description
0.0955Initial Hold
1.0955Start Gradient
15.01090Elution of Impurities
18.01090Wash
18.1955Re-equilibration
23.0955End
D. System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met:

  • Tailing Factor (T): Must be < 1.5 . (If T > 1.5, pH is likely too low, or the column is aging).

  • Retention Factor (k'): Main peak k' should be > 2.0 to ensure separation from the void volume.

  • Precision: %RSD of peak area (n=5 injections) should be < 2.0% .

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Root Cause:[2][3][4] pH < pKa (incomplete deprotonation) or silanol activity.

    • Fix: Increase pH to 11.0 (ensure column can handle it) or increase buffer concentration to 20 mM.

  • Issue: Low Sensitivity.

    • Root Cause:[2][3][4] Lack of chromophore.

    • Fix: Use CAD (Charged Aerosol Detection) or ELSD if available. If using UV, ensure 210-215 nm is used.[1]

  • Issue: "Ghost" Peaks.

    • Root Cause:[2][3][4] Carbonate buffers can degrade over time or absorb CO₂.

    • Fix: Prepare fresh buffer daily.

References

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks: Incorrect or Non-Optimal Mobile Phase pH. The LCGC Blog. Link

  • Agilent Technologies. (2019). Control pH During Method Development for Better Chromatography. Agilent Technical Notes. Link

  • Phenomenex. (2020).[3][5] HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Guides. Link

  • Chrom Tech. (2025).[2][6] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][2][7]Link

  • ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[1][2][8][9]Link

Sources

Validation

A Comparative Guide to Bioassay Validation: Evaluating 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine as a Novel Potency Ligand

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the rigorous validation of bioassays is paramount to ensure the reliability and reproducibility of data....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the rigorous validation of bioassays is paramount to ensure the reliability and reproducibility of data. This guide provides an in-depth comparison of a novel research compound, 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, against a well-established standard for the validation of a competitive binding assay targeting the Histamine H3 Receptor (H3R), a G-protein coupled receptor implicated in various neurological disorders.

This document is structured to provide not only procedural steps but also the underlying scientific rationale, grounded in regulatory expectations, to empower researchers in their decision-making process for bioassay validation.

The Imperative of Rigorous Bioassay Validation

A biological assay, or bioassay, is a critical tool for determining the potency and biological activity of a substance.[1][2] The validation of these assays is not merely a procedural formality but a cornerstone of regulatory compliance and scientific integrity.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure that bioanalytical methods are "fit for purpose."[3][5][6][7] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[6]

This guide will walk through the validation of a hypothetical H3R competitive binding assay, comparing the performance of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine (designated as "Novel Compound A") with a fictional, established H3R antagonist, "Standard Compound B."

Hypothetical Target and Mechanism of Action

For the context of this guide, we will hypothesize that Novel Compound A exhibits high affinity for the Histamine H3 Receptor. The piperidine and pyrrolidine moieties are common scaffolds in centrally active compounds, and derivatives have been explored as H3 receptor antagonists.[8][9] The bioassay to be validated is a radioligand binding assay, a common method for quantifying receptor-ligand interactions.

Signaling Pathway Overview

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Binds Novel_Compound_A Novel Compound A (Antagonist) Novel_Compound_A->H3R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

Core Principles of Bioassay Validation

The validation of a bioassay is a multifaceted process designed to confirm that the method is accurate, precise, specific, and robust for its intended application.[10][11] The key validation parameters, as outlined in the ICH Q2(R1) guidelines, will be the framework for our comparison.[5][12][6]

Validation Parameter Description
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Experimental Protocols

The following section details the step-by-step methodologies for validating the H3R competitive binding assay using both Novel Compound A and Standard Compound B.

Experimental Workflow

Bioassay_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_validation Validation Analysis prep_reagents Prepare Reagents: - Cell Membranes (H3R expressing) - Radioligand ([3H]-Nα-methylhistamine) - Assay Buffer - Test Compounds (A & B) assay_setup Set up Assay Plates: - Total Binding - Non-Specific Binding (NSB) - Compound Dilution Series prep_reagents->assay_setup incubation Incubate Plates assay_setup->incubation harvesting Harvest onto Filter Mats incubation->harvesting scintillation Add Scintillation Cocktail & Count harvesting->scintillation data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 scintillation->data_analysis specificity Specificity data_analysis->specificity linearity Linearity & Range data_analysis->linearity accuracy Accuracy data_analysis->accuracy precision Precision data_analysis->precision robustness Robustness data_analysis->robustness

Caption: General workflow for the validation of the H3R competitive binding assay.

Detailed Methodologies

1. Specificity:

  • Objective: To demonstrate that the binding inhibition is specific to the H3R.

  • Protocol:

    • Perform the binding assay using membranes from a cell line known not to express H3R.

    • Compare the inhibition curves of Novel Compound A and Standard Compound B in H3R-expressing vs. non-expressing cell membranes.

    • Expected Outcome: Significant inhibition should only be observed in the H3R-expressing cell line.

2. Linearity and Range:

  • Objective: To determine the concentration range over which the assay provides a linear response.

  • Protocol:

    • Prepare serial dilutions of both Novel Compound A and Standard Compound B, typically spanning 3-4 orders of magnitude around the expected IC50.

    • Perform the competitive binding assay with at least 8 concentrations for each compound.

    • Plot the percentage of specific binding against the log concentration of the compound to generate a sigmoidal dose-response curve.

    • The linear portion of this curve (typically between 20% and 80% inhibition) defines the working range of the assay.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples with known concentrations of a reference standard (in this case, Standard Compound B can serve as the reference for Novel Compound A's accuracy assessment).

    • Spike samples with known amounts of Novel Compound A and Standard Compound B at low, medium, and high concentrations within the linear range.

    • Calculate the percent recovery for each compound.

    • Acceptance Criteria: Recovery is typically expected to be within 80-120%.

4. Precision:

  • Objective: To assess the degree of scatter in the results.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Analyze multiple replicates (n≥3) of low, medium, and high concentrations of both compounds on the same day, with the same analyst, on the same instrument.

      • Calculate the mean, standard deviation, and coefficient of variation (%CV).

    • Intermediate Precision (Inter-assay precision):

      • Repeat the intra-assay precision experiment on different days, with different analysts, and/or different equipment.

      • Calculate the overall %CV across all conditions.

    • Acceptance Criteria: %CV should typically be ≤15-20%.

Comparative Performance Data

The following tables present hypothetical data from the validation experiments, comparing Novel Compound A to Standard Compound B.

Table 1: Linearity and Range

Parameter Novel Compound A Standard Compound B
IC50 (nM) 12.510.2
Hill Slope 0.981.01
Linear Range (nM) 2 - 801.5 - 65
R² of Linear Portion 0.9950.998

Table 2: Accuracy

Concentration Level Novel Compound A (% Recovery) Standard Compound B (% Recovery)
Low (5 nM) 98.2%101.5%
Medium (15 nM) 103.1%99.8%
High (50 nM) 97.5%102.3%

Table 3: Precision

Precision Type Parameter Novel Compound A Standard Compound B
Intra-assay Low Conc. %CV 5.2%4.8%
Mid Conc. %CV 4.1%3.9%
High Conc. %CV 4.5%4.2%
Inter-assay Overall %CV 8.7%7.9%

Interpretation and Conclusion

Based on the hypothetical data, Novel Compound A demonstrates performance characteristics that are highly comparable to the established Standard Compound B.

  • Specificity: Both compounds would be expected to show specific binding to the H3R.

  • Linearity and Range: Both compounds exhibit excellent linearity over a suitable working range, with IC50 values in a similar nanomolar range.

  • Accuracy: The percent recovery for both compounds falls well within the acceptable range of 80-120%, indicating high accuracy.

  • Precision: Both compounds show low variability in both intra- and inter-assay precision studies, with %CV values well below the typical acceptance criterion of 15-20%.

The validation data suggests that 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine (Novel Compound A) is a suitable and reliable tool for use in this H3R competitive binding bioassay. Its performance is on par with the established standard, making it a viable alternative for potency determination and other research applications requiring a well-characterized H3R ligand.

This guide underscores the necessity of a systematic and evidence-based approach to bioassay validation. By adhering to established guidelines and meticulously characterizing the performance of new reagents, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Validating Potency Assays - BEBPA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available - Bioanalysis Zone. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Building a Robust Biological Assay for Potency Measurement - BioProcess International. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Essentials in Bioassay Development - BioPharm International. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. [Link]

  • Bioassay and cGMP Potency Testing | Eurofins. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 - YouTube. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists - PubMed. [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. [Link]

  • Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - MDPI. [Link]

  • Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF - ResearchGate. [Link]

  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Part 1: Executive Safety Summary Compound Identity: 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Chemical Class: Aliphatic Diamine (Piperidine/Pyrrolidine hybrid) Molecular Formula: C₁₀H₂₁N₃ The "Why" Behind This Protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Identity: 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine Chemical Class: Aliphatic Diamine (Piperidine/Pyrrolidine hybrid) Molecular Formula: C₁₀H₂₁N₃

The "Why" Behind This Protocol: As a researcher, you are likely using this compound as a building block for library synthesis or lead optimization. While specific toxicological data for this exact CAS is often sparse in public literature, its structural components (N-methylpiperidine and pyrrolidine) dictate a High Hazard profile.

We must treat this substance as Corrosive (Category 1B/1C) and Acutely Toxic . Aliphatic amines are notorious for rapid permeation through standard laboratory nitrile gloves and causing irreversible ocular damage. The protocols below are designed to prevent "silent exposure"—where the chemical permeates PPE before the user is aware.

Part 2: Risk Assessment & Hazard Identification[1][2]

Primary Hazards (Inferred from Structural Analogs):

  • Skin/Eye Corrosion: The high pKa (typically >10 for such diamines) means this compound can saponify fatty tissues on contact. Eye contact can cause permanent corneal opacity.

  • Respiratory Sensitization: Vapors or dusts are highly irritating to the upper respiratory tract.

  • Physical State Uncertainty: Depending on purity and salt form, this may present as a viscous oil or a low-melting solid. Both forms require distinct handling strategies.[1][2]

Decision Logic: PPE Selection

The following logic gate determines your required PPE based on the operation scale.

PPE_Logic Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Risk_Solid Risk: Inhalation (Dust) Solid->Risk_Solid Risk_Liquid Risk: Splash & Permeation Liquid->Risk_Liquid PPE_L1 Level 1 PPE: Nitrile (Double) + Goggles + Fume Hood Risk_Solid->PPE_L1 < 1g PPE_L2 Level 2 PPE: Laminate Gloves + Face Shield + Apron Risk_Solid->PPE_L2 > 1g or High Dust Risk_Liquid->PPE_L1 Closed Transfer Risk_Liquid->PPE_L2 Open Pouring

Figure 1: PPE Decision Logic based on physical state and operational scale.

Part 3: The PPE Matrix (Personal Protective Equipment)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with aliphatic diamines. Amines can permeate nitrile in <15 minutes without visible degradation.

PPE ComponentRecommendationTechnical Rationale
Hand Protection (Primary) Silver Shield / Norfoil (Laminate) Critical: Aliphatic amines degrade nitrile. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) Nitrile (5-8 mil) Wear over the laminate glove to secure the loose fit and provide grip.
Eye Protection Chemical Goggles + Face Shield Safety glasses are inadequate. Amines track with moisture; vapors can bypass glasses. Face shield protects against splash during syringe failure.
Body Protection Tyvek Lab Coat (or Apron) Cotton absorbs amines, holding the corrosive against the skin. Tyvek repels liquid splashes.
Respiratory Fume Hood (Required) If work outside hood is unavoidable (e.g., balance maintenance), use a half-mask with ABEK filters (Amine/Organic Vapor).

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Solid Form)

Challenge: Static charge often causes amine salts to "jump," creating invisible contamination.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Containment: Line the balance area with a disposable absorbent mat (plastic side down).

  • Transfer:

    • Do not use a spatula directly into the stock bottle.

    • Pour a small amount into a secondary weigh boat, then transfer to the tare vessel.

    • Why? This prevents cross-contamination of the bulk stock with moisture or metal spatulas.

  • Cleanup: Wipe the balance area with a 5% Acetic Acid solution (to neutralize trace amines) followed by water.

Protocol B: Liquid Handling (Syringe Technique)

Challenge: Viscous amines can drip and ruin seals.

  • Needle Selection: Use a wide-bore needle (18G or 16G) to handle viscosity without excessive pressure.

  • The "Air Cushion": Draw a small volume of inert gas (Nitrogen/Argon) into the syringe before drawing the liquid. This creates a buffer that ensures all liquid is expelled and prevents dripping from the tip.

  • Positive Displacement: If available, use a positive displacement pipette for volumes < 1 mL to ensure accuracy and safety.

Part 5: Emergency Response & Spill Management

Do NOT use strong acids (HCl) to neutralize skin exposure. The heat of neutralization can cause thermal burns on top of chemical burns.

Spill Workflow

Spill_Response Detect Spill Detected Evacuate Evacuate Area (If > 10mL outside hood) Detect->Evacuate Large Spill PPE_Up Don Level 2 PPE (Laminate Gloves + Resp) Detect->PPE_Up Small Spill Evacuate->PPE_Up Absorb Absorb with Dry Sand or Vermiculite PPE_Up->Absorb Neutralize Wash Area with Dilute Citric Acid or Vinegar Absorb->Neutralize Waste Dispose as Basic Organic Waste Neutralize->Waste

Figure 2: Step-by-step spill response workflow.

First Aid:

  • Skin: Flush with copious water for 15 minutes .[1][2][3] Do not scrub.

  • Eyes: Flush immediately.[1][3] Hold eyelids apart. Time is vision.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).

Part 6: Disposal & Environmental Compliance[1][3]

Waste Stream Classification: Basic Organic Waste (High Hazard).

  • Segregation: NEVER mix with acidic waste streams. The reaction is exothermic and can cause waste container pressurization/explosion.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans (corrosion risk).

  • Labeling: Clearly mark as "Aliphatic Amine - Corrosive/Toxic."

References

  • PubChem. (n.d.). Compound Summary: 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kimberly-Clark Professional. (2019). Chemical Resistance Guide for Nitrile Gloves. (Demonstrates degradation of nitrile by amines). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine
Reactant of Route 2
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.